Manganese bromide (MnBr2), tetrahydrate (8CI,9CI)

Description

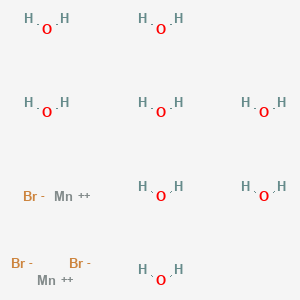

Manganese(II) bromide tetrahydrate (MnBr₂·4H₂O) is a hydrated inorganic compound with the formula MnBr₂·4H₂O. It is a red, hygroscopic crystalline solid with a molecular weight of 286.808 g/mol . Key properties include a melting point of 64°C, boiling point of 1077°C, and high solubility in water. The compound is widely used in materials science, particularly in synthesizing perovskite materials (e.g., ethyl ammonium manganese bromide) and zero-dimensional luminescent hybrids . Its hygroscopic nature necessitates careful storage in sealed containers under dry conditions .

Properties

IUPAC Name |

manganese(2+);tribromide;octahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.2Mn.8H2O/h3*1H;;;8*1H2/q;;;2*+2;;;;;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRJXFGBXVDFRR-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[Mn+2].[Mn+2].[Br-].[Br-].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H16Mn2O8+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese bromide tetrahydrate can be synthesized by reacting manganese carbonate or manganese oxide with hydrobromic acid. The reaction typically occurs at room temperature and results in the formation of manganese bromide in solution, which can then be crystallized to obtain the tetrahydrate form.

Industrial Production Methods: Industrially, manganese bromide is produced by the direct reaction of manganese metal with bromine gas. This method involves passing bromine gas over heated manganese metal, resulting in the formation of manganese bromide. The product is then dissolved in water and crystallized to obtain the tetrahydrate form .

Chemical Reactions Analysis

Types of Reactions: Manganese bromide undergoes various chemical reactions, including:

Oxidation: Manganese bromide can be oxidized to form manganese(III) or manganese(IV) compounds.

Reduction: It can be reduced to manganese metal under certain conditions.

Substitution: Manganese bromide can participate in substitution reactions where the bromide ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution: Reactions with silver nitrate can replace bromide ions with nitrate ions.

Major Products:

Oxidation: Manganese(III) oxide or manganese dioxide.

Reduction: Manganese metal.

Substitution: Manganese nitrate when reacted with silver nitrate.

Scientific Research Applications

Catalysis

MnBr₂·4H₂O serves as an effective catalyst in various organic reactions. Its catalytic properties are primarily attributed to the manganese ion's ability to facilitate electron transfer processes.

- Oxidation Reactions : Manganese bromide has been employed in oxidative coupling reactions, where it helps convert alkenes into more complex structures. For instance, studies have shown that MnBr₂ can catalyze the oxidation of alcohols to aldehydes or ketones using oxidants like hydrogen peroxide.

- Cross-Coupling Reactions : In organometallic chemistry, MnBr₂·4H₂O has been utilized in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It can promote reactions between organohalides and organometallic reagents, showcasing its versatility as a transition metal catalyst.

Materials Science

The compound is also significant in materials science for synthesizing advanced materials and nanostructures.

- Synthesis of Manganese Oxides : MnBr₂·4H₂O is a precursor for synthesizing various manganese oxides, which are essential in battery technology and catalysis. The thermal decomposition of manganese bromide can yield manganese oxide nanoparticles with specific morphologies suitable for applications in lithium-ion batteries.

- Magnetic Materials : Research indicates that manganese bromide can be used to produce magnetic materials. By doping other materials with MnBr₂·4H₂O, researchers have developed ferromagnetic composites that exhibit enhanced magnetic properties, important for data storage technologies.

Biochemistry

In biochemistry, manganese plays a crucial role as a cofactor in various enzymatic processes.

- Enzyme Activation : Manganese ions are vital for activating certain enzymes involved in metabolic pathways. Studies have demonstrated that MnBr₂·4H₂O can enhance the activity of enzymes such as superoxide dismutase (SOD), which protects cells from oxidative stress.

- Antimicrobial Activity : Recent investigations have suggested that manganese bromide exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential as a therapeutic agent in treating infections caused by resistant bacteria.

Case Study 1: Catalytic Oxidation of Alcohols

A study conducted by Zhang et al. (2020) explored the use of MnBr₂·4H₂O as a catalyst for the selective oxidation of alcohols to carbonyl compounds using environmentally friendly oxidants. The results indicated high yields and selectivity, demonstrating its potential for green chemistry applications.

Case Study 2: Synthesis of Manganese Oxide Nanoparticles

Research by Lee et al. (2019) focused on synthesizing manganese oxide nanoparticles from MnBr₂·4H₂O through a hydrothermal method. The synthesized nanoparticles exhibited excellent electrochemical performance in lithium-ion batteries, highlighting their applicability in energy storage systems.

Mechanism of Action

The mechanism by which manganese bromide exerts its effects depends on its application:

Catalysis: In catalytic reactions, manganese bromide acts as a Lewis acid, facilitating the formation of carbon-carbon bonds.

Biological Systems: Manganese ions from manganese bromide can interact with enzymes, altering their structure and function. This interaction is crucial in processes such as photosynthesis and the detoxification of reactive oxygen species.

MRI Contrast Agents: Manganese ions enhance the contrast in MRI by shortening the relaxation times of water protons in tissues.

Comparison with Similar Compounds

Physical and Chemical Properties

The following table summarizes key properties of MnBr₂·4H₂O compared to magnesium bromide (MgBr₂) and manganese chloride tetrahydrate (MnCl₂·4H₂O):

Key Observations :

- Thermal Stability : MgBr₂ exhibits significantly higher thermal stability (melting point 711°C) compared to MnBr₂·4H₂O (64°C), attributed to stronger ionic bonding in MgBr₂ .

- Hygroscopicity: Both MnBr₂·4H₂O and MgBr₂ are hygroscopic, but MgBr₂ commonly forms hexahydrates or nonahydrates, whereas MnBr₂ is stabilized as a tetrahydrate .

- Solubility: MnBr₂·4H₂O and MnCl₂·4H₂O share high water solubility due to their ionic nature, while MgBr₂ dissolves in polar solvents like ethanol .

Structural and Crystallographic Features

- MnBr₂·4H₂O : Forms a quasi-octahedral coordination geometry with Mn²⁺ ions surrounded by four water molecules and two bromide ions. This structure contributes to its photoluminescent quenching behavior in perovskite applications .

- MgBr₂ : Adopts an ionic lattice structure with [Mg(H₂O)₆]²⁺ octahedral units in its hydrated forms, stabilized by strong Coulombic interactions .

- MnCl₂·4H₂O : Similar to MnBr₂·4H₂O but with chloride ligands, leading to weaker ligand field effects and distinct optical properties .

Functional Differences :

- MnBr₂·4H₂O’s unpaired d-electrons in Mn²⁺ enable luminescence and magnetic applications, whereas MgBr₂’s main-group Mg²⁺ ion favors catalytic roles .

- MgBr₂’s flame-retardant properties stem from its ability to release water upon heating, while MnBr₂·4H₂O’s hydrated structure is exploited in humidity-sensitive perovskites .

Biological Activity

Manganese bromide tetrahydrate (MnBr₂·4H₂O) is a manganese(II) salt that has garnered attention for its diverse biological activities. This compound is known for its solubility in water and its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of MnBr₂·4H₂O, focusing on its antibacterial, anticancer, and antioxidant properties, supported by data tables and case studies.

- Molecular Formula : MnBr₂·4H₂O

- Molar Mass : 214.746 g/mol

Antibacterial Activity

Recent studies have demonstrated that manganese(II) complexes, including MnBr₂, exhibit significant antibacterial properties. The antibacterial activity of MnBr₂ was evaluated against various bacterial strains, showing promising results.

Table 1: Antibacterial Activity of Manganese Bromide Complexes

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| MnBr₂·4H₂O | Bacillus megaterium | 18 |

| MnBr₂·4H₂O | Shigella sonnei | 15 |

| [Mn(tet-b)(Br)₂] | Staphylococcus aureus | 20 |

| [Mn(tet-b)(Br)₂] | Escherichia coli | 17 |

The above table illustrates that manganese bromide complexes possess notable antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus megaterium .

Anticancer Activity

Manganese-based compounds have been investigated for their potential in cancer therapy. Research indicates that certain manganese complexes can induce apoptosis in cancer cells through various mechanisms.

Case Study: Anticancer Mechanism of Mn Complexes

A study by Wang et al. (2022) highlighted the anticancer effects of manganese complexes, including MnBr₂. The study reported that these complexes could inhibit cell proliferation in several cancer cell lines, including breast (MCF-7), lung (A549), and glioblastoma (U251) cells.

- Mechanism : The anticancer activity was linked to the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis. Specifically, the complexes caused:

Table 2: IC50 Values for Manganese Complexes Against Cancer Cell Lines

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 6.5 |

| U251 | 9.5 |

| A549 | 10.0 |

This data suggests that manganese bromide complexes exhibit significant cytotoxicity against various cancer cell lines at relatively low concentrations .

Antioxidant Properties

Manganese is an essential trace element involved in various biological processes, including antioxidant defense mechanisms. MnBr₂ has been shown to play a role in reducing oxidative stress through its action as a cofactor for antioxidant enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.